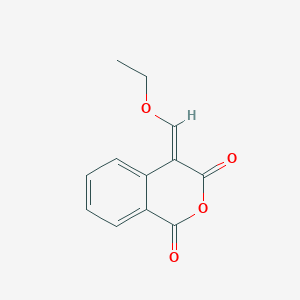
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance (such as color and state of matter at room temperature) and any notable chemical or physical properties .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This often involves reacting specific reagents under controlled conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: has been widely utilized in optoelectronic applications due to its hole-transporting properties. It is also capable of emitting blue light and amplified spontaneous emission, which are crucial for the development of organic lasers . This compound, when dispersed in polymers like polystyrene, forms the active media for distributed feedback lasers with holographically fabricated polymeric resonators .
Organic Distributed Feedback Lasers
The substance is used in the creation of deep-blue-emitting distributed feedback (DFB) lasers. These lasers have been developed with the molecule doped into polystyrene at higher rates than previously used dyes, allowing for a significant change in the index contrast between film and resonator, which greatly affects laser performance .
Laser Threshold and Photostability Optimization
Research has been conducted to optimize the laser threshold and photostability of polymer films doped with this compound. The optimization process involves investigating the influence of materials parameters such as film thickness and concentration of the compound, which has led to improvements in the amplified spontaneous emission characteristics .
Thin-Film Organic Lasers (TFOLs)
This compound plays a pivotal role in the development of TFOLs, which have garnered attention due to their compactness and ease of integration with other devices. The molecule’s broad photoluminescence spectrum allows for the laser wavelength to be tuned over a wide range .
Organic Solid-State Lasers
The compound is integral to the field of organic solid-state lasers, where it is used to improve active laser material properties. The work performed with this molecule aims to enhance the amplified spontaneous emission characteristics of the lasers .
Organic–Inorganic Nanostructured Hybrids
It has been used in the preparation of organic–inorganic nanostructured hybrids, specifically with anatase TiO2. These hybrids exhibit unique optoelectronic properties, which are characterized by UV–Vis absorption spectra, photoconductivity measurements, and surface photovoltage spectra .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-12(9-11)16-21(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRHXNQGAUTBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)


![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)
![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)